Cas no 436087-69-3 (6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one)
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- 6-Ethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2-ol
- 436087-69-3
- 6-ethyl-3-{[(pyridin-3-ylmethyl)amino]methyl}-1H-quinolin-2-one
- 6-ethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
- AKOS000300457
- Oprea1_480198
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- MDL: MFCD02592244
- Inchi: 1S/C18H19N3O/c1-2-13-5-6-17-15(8-13)9-16(18(22)21-17)12-20-11-14-4-3-7-19-10-14/h3-10,20H,2,11-12H2,1H3,(H,21,22)
- InChI Key: FYYAGFXAHPEHIR-UHFFFAOYSA-N
- SMILES: O=C1C(=CC2C=C(C=CC=2N1)CC)CNCC1C=NC=CC=1
Computed Properties
- Exact Mass: 293.153
- Monoisotopic Mass: 293.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54Ų
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM262217-5g |
6-Ethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2-ol |
436087-69-3 | 97% | 5g |
$825 | 2021-08-18 | |
| Matrix Scientific | 010344-1g |
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one |
436087-69-3 | 1g |
$378.00 | 2023-09-09 | ||
| Chemenu | CM262217-1g |
6-Ethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2-ol |
436087-69-3 | 97% | 1g |
$323 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617124-5g |
6-Ethyl-3-(((pyridin-3-ylmethyl)amino)methyl)quinolin-2(1H)-one |
436087-69-3 | 98% | 5g |
¥13734.00 | 2024-05-13 |
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
Research Brief on 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS: 436087-69-3)
Recent studies on the compound 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one (CAS: 436087-69-3) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This quinolin-2-one derivative has garnered attention due to its unique structural features and biological activity, particularly in the context of targeting specific enzymes or receptors involved in disease pathways. The compound's molecular framework, which includes a pyridinylmethylamino moiety, suggests potential interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs).
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one on a panel of kinases implicated in cancer progression. The results demonstrated selective inhibition of certain tyrosine kinases, with IC50 values in the low micromolar range. Molecular docking simulations further revealed that the compound's pyridine ring forms critical hydrogen bonds with the kinase active site, while the ethyl group enhances hydrophobic interactions. These findings suggest its potential as a scaffold for developing novel kinase inhibitors.
Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating inflammatory responses. The research team synthesized a series of analogs and evaluated their effects on NF-κB signaling. 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one exhibited significant suppression of pro-inflammatory cytokines, with minimal cytotoxicity observed in primary cell cultures. The study proposed that the compound's mechanism may involve interference with the IKK complex, though further validation is required.
From a drug development perspective, pharmacokinetic studies of 436087-69-3 have shown moderate bioavailability in rodent models, with a plasma half-life of approximately 4 hours. Metabolic stability assays indicate that the compound undergoes hepatic oxidation, primarily mediated by CYP3A4. Researchers have noted that structural modifications to the quinolin-2-one core could improve metabolic stability while retaining biological activity.
The synthetic accessibility of 6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has also been a focus of recent investigations. A 2022 patent application disclosed an optimized three-step synthesis route starting from commercially available 6-ethylquinolin-2-one, achieving an overall yield of 42%. The process emphasizes green chemistry principles, utilizing water as the primary solvent for the final reductive amination step.
In conclusion, current research positions 436087-69-3 as a versatile chemical scaffold with demonstrated activity across multiple therapeutic areas. Its balanced profile of potency, selectivity, and synthetic tractability makes it an attractive starting point for further medicinal chemistry optimization. Future studies should focus on elucidating its precise molecular targets and evaluating its efficacy in more complex disease models.
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